molecular formula C17H17ClN2O3S B2617138 2-(4-chlorophenyl)-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide CAS No. 899956-58-2

2-(4-chlorophenyl)-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide

Número de catálogo B2617138
Número CAS: 899956-58-2
Peso molecular: 364.84
Clave InChI: PUHHUZLVKUKZFM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(4-chlorophenyl)-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide, also known as CPI-613, is a novel anticancer drug that has shown promising results in preclinical and clinical trials. It is a small molecule inhibitor that targets the mitochondrial tricarboxylic acid (TCA) cycle enzymes, which are essential for energy production in cancer cells. CPI-613 has been shown to induce apoptosis and inhibit tumor growth in various cancer types, including pancreatic, lung, and hematological malignancies.

Mecanismo De Acción

2-(4-chlorophenyl)-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide targets the mitochondrial TCA cycle enzymes, specifically pyruvate dehydrogenase (PDH) and alpha-ketoglutarate dehydrogenase (α-KGDH), which are overexpressed in cancer cells. By inhibiting these enzymes, this compound disrupts the TCA cycle and reduces energy production in cancer cells, leading to apoptosis and inhibition of tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis and inhibit tumor growth in various cancer types. In addition, this compound has been shown to reduce mitochondrial membrane potential and increase reactive oxygen species (ROS) production in cancer cells, leading to oxidative stress and cell death. This compound has also been shown to enhance the efficacy of chemotherapy drugs and reduce chemotherapy-induced toxicity in preclinical and clinical studies.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of 2-(4-chlorophenyl)-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide is its specificity towards cancer cells, which reduces the risk of off-target effects. In addition, this compound has been shown to enhance the efficacy of chemotherapy drugs, making it a promising candidate for combination therapy. However, one limitation of this compound is its relatively short half-life, which may limit its effectiveness in vivo.

Direcciones Futuras

There are several future directions for 2-(4-chlorophenyl)-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide research. One area of interest is the development of more potent and selective this compound analogs. Another area of research is the identification of biomarkers that can predict response to this compound in patients. Finally, further clinical trials are needed to determine the optimal dosing and scheduling of this compound in combination with other chemotherapy drugs.

Métodos De Síntesis

2-(4-chlorophenyl)-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide is synthesized through a multistep process, starting with the reaction of 4-chlorobenzaldehyde with malononitrile to form 2-(4-chlorophenyl) malononitrile. This intermediate is then reacted with 2-mercapto-1,3-thiazolidine-4-carboxylic acid to form 2-(4-chlorophenyl)-N-(2-mercapto-1,3-thiazolidin-4-yl)acetamide. Finally, this compound is oxidized with hydrogen peroxide to yield this compound.

Aplicaciones Científicas De Investigación

2-(4-chlorophenyl)-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide has been extensively studied in preclinical and clinical settings for its anticancer properties. In preclinical studies, this compound has been shown to induce apoptosis and inhibit tumor growth in various cancer cell lines, including pancreatic, lung, and hematological malignancies. In clinical trials, this compound has shown promising results as a single agent and in combination with other chemotherapy drugs in patients with advanced pancreatic cancer, acute myeloid leukemia, and myelodysplastic syndromes.

Propiedades

IUPAC Name

2-(4-chlorophenyl)-N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3S/c18-14-4-2-13(3-5-14)12-17(21)19-15-6-8-16(9-7-15)20-10-1-11-24(20,22)23/h2-9H,1,10-12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUHHUZLVKUKZFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.